[1-(aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride
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Overview
Description
[1-(aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride is a chemical compound with a unique structure that includes a cyclopentene ring, an aminomethyl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride typically involves the following steps:
Formation of the Cyclopentene Ring: This can be achieved through the cyclization of appropriate precursors, such as the ring-closing metathesis of alpha,alpha-diallylacetonitrile or alpha,alpha-diallylacetone, followed by hydride reductions or reductive amination.
Introduction of the Aminomethyl Group: This step involves the alkylation of glycine equivalents with 1,2-electrophiles or the intramolecular cyclization of gamma-substituted amino acid derivatives.
Addition of the Methanol Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[1-(aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl and methanol groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead tetraacetate for aziridination reactions , reducing agents such as hydrides, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, aziridination reactions can produce 1-azatricyclo[2.2.1.02,6]heptanes .
Scientific Research Applications
[1-(aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of [1-(aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentene derivatives and aminomethyl-containing compounds, such as:
Piperidine Derivatives: These compounds have a six-membered ring structure with a nitrogen atom and are widely used in pharmaceuticals.
Cyclopentadienes: These compounds have a similar cyclopentene ring structure and are used in various chemical reactions.
Uniqueness
[1-(aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2763755-75-3 |
---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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